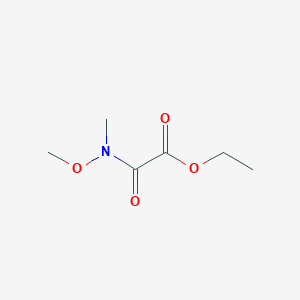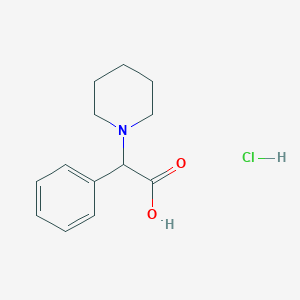
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride
Overview
Description
“2-Phenyl-2-(piperidin-1-yl)acetic acid” is a compound with the molecular formula C13H17NO2 . It is also known by other synonyms such as “2-phenyl-2-piperidin-1-ylacetic acid” and “rac-2-phenyl-2-(piperidin-1-yl)acetic acid” among others . It has a molecular weight of 219.28 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride” were not found, piperidones, which are structurally similar, are known to serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16)" . The Canonical SMILES string is "C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass is 219.125928785 g/mol and the monoisotopic mass is also 219.125928785 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 16 .Future Directions
The compound “2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride” is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Mechanism of Action
Target of Action
It is known to be a useful semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a semi-flexible linker in PROTAC development, it likely facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As part of a protac molecule, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
As part of a protac molecule, it would contribute to the selective degradation of target proteins, potentially altering cellular functions depending on the specific target .
properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQQZUACAAXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583264 | |
| Record name | Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride | |
CAS RN |
107416-50-2 | |
| Record name | 1-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107416-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)
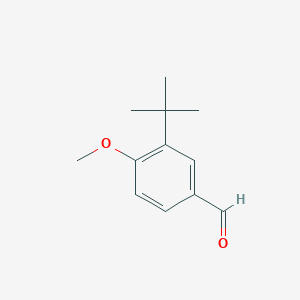
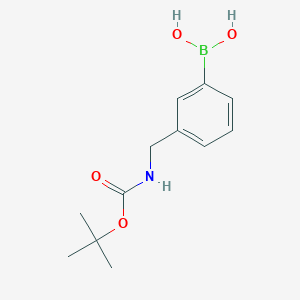
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
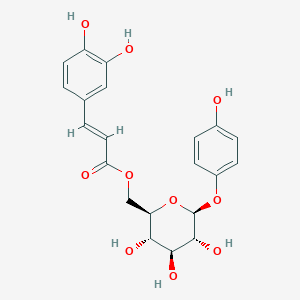
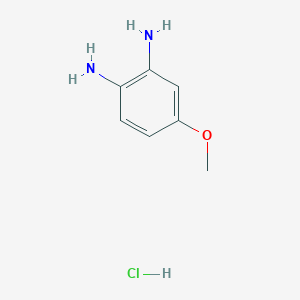
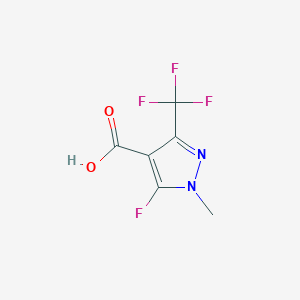
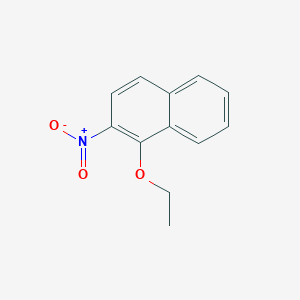
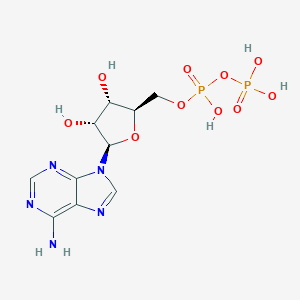
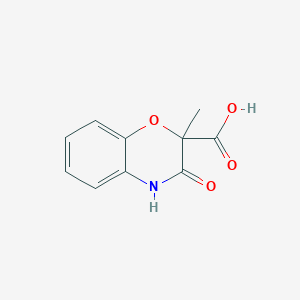
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)
